- Diazomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,
Cas no 930-18-7 (Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-)
930-18-7 structure
Product Name:Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
CAS No:930-18-7
MF:C5H10
MW:70.1329016685486
CID:804859
Update Time:2023-10-12
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel-
- 1,cis-2-Dimethylcyclopropane
- CIS-1,2-DIMETHYLCYCLOPROPANE
- Cyclopropane, 1,2-dimethyl-, cis- (8CI)
- rel-(1R,2S)-1,2-Dimethylcyclopropane (ACI)
- 1,2-cis-Dimethylcyclopropane
- cis-Dimethylcyclopropane
- NSC 73903
-
- Inchi: 1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3/t4-,5+
- InChI Key: VKJLDXGFBJBTRQ-SYDPRGILSA-N
- SMILES: C[C@@H]1C[C@@H]1C
Experimental Properties
- Density: 0.6889
- Melting Point: -140.87°C
- Boiling Point: 35.85°C
- Refractive Index: 1.3800
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Production Method
Production Method 1
Production Method 2
Reaction Conditions
Reference
- Product subclass 38: trialkylboranes, Science of Synthesis, 2004, 6, 1097-1215
Production Method 3
Reaction Conditions
Reference
- Decomposition of chemically activated dimethylcyclopropane molecules vibrationally excited to various extent, International Journal of Chemical Kinetics, 1985, 17(2), 135-47
Production Method 4
Reaction Conditions
Reference
- Selectivity of olefin formation from platinacyclobutanes, Journal of Organic Chemistry, 1979, 44(26), 4896-9
Production Method 5
Reaction Conditions
Reference
- Reaction of aliphatic and alicyclic compounds containing gem-polychlorohydrocarbon groups with zinc, Izvestiya Akademii Nauk SSSR, 1979, (7), 1610-12
Production Method 6
Reaction Conditions
Reference
- Regioselectivity in the ring-opening of 2-methylcyclopropylcarbinyl and 2-methylcyclobutylcarbinyl radicals, Journal of the Chemical Society, 1979, (3), 287-92
Production Method 7
Reaction Conditions
Reference
- Carbon-13 NMR studies of some cyclopropane derivatives: chemical shifts and structural parameters, Organic Magnetic Resonance, 1976, 8(12), 611-17
Production Method 8
Reaction Conditions
Reference
- Kinetic study of dimethyltrimethylene intermediates by the triplet mercury (63P1) photosensitization of dimetylcyclobutanones, Journal of the American Chemical Society, 1972, 94(1), 7-12
Production Method 9
Reaction Conditions
1.1 Reagents: Iodine
Reference
- Dichlorobis(cyclopentadienyl)titanium, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-12
Production Method 10
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Stereochemistry of desulfurization of thietane derivatives, Journal of the American Chemical Society, 1971, 93(3), 676-84
Production Method 11
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Production Method 12
Production Method 13
Reaction Conditions
Reference
- Product subclass 37: γ-haloalkylboranes, Science of Synthesis, 2004, 6, 1083-1096
Production Method 14
Reaction Conditions
Reference
- Model calculations on the stereoselectivity of the triplet photoreaction of 1,2-dimethyltrimethylene, Angewandte Chemie, 1996, 35(21), 2502-2504
Production Method 15
Reaction Conditions
Reference
- Photochemistry of 2,3-dimethylcyclobutanone. Temperature and wavelength effects, Tetrahedron Letters, 1981, 22(7), 611-14
Production Method 16
Reaction Conditions
Reference
- Formation of cyclopropane rings via zirconium-X (X = chlorine, bromine) γ-elimination, Journal of Organometallic Chemistry, 1976, 108(1),
Production Method 17
Reaction Conditions
Reference
- Protonated cyclopropane intermediates from the deamination of 3-methyl-2-aminobutane, Journal of Organic Chemistry, 1976, 41(2), 323-9
Production Method 18
Reaction Conditions
Reference
- Reactions of bicyclic azo compounds. 3. Thermolysis and photolysis of exo-4-methyl-2,3-diazabicyclo[4.3.0]nona-2,8-diene, Zeitschrift fuer Naturforschung, 1974, 29(3-4), 228-9
Production Method 19
Reaction Conditions
Reference
- Electrochemical reduction of the stereoisomeric 2,4-dibromopentanes to cyclopropanes. Evidence for a stepwise mechanism, Tetrahedron Letters, 1971, (46), 4363-6
Production Method 20
Reaction Conditions
Reference
- Stereochemistry of fragmentation of thietanonium salts, Journal of the American Chemical Society, 1969, 91(15), 4320-2
Production Method 21
Production Method 22
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Raw materials
- 9-Borabicyclo[3.3.1]nonane, 9-[(1R,2S)-3-chloro-1,2-dimethylpropyl]-,rel-
- 3-Methylfuran
- 1-Heptanol
- cis-2-Butene
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Preparation Products
- 1,3-DIETHYLBENZENE (141-93-5)
- Cyclooctene (931-88-4)
- Ethylidenecyclopentane (2146-37-4)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- Cyclobutene, 3,3-dimethyl- (16327-38-1)
- 3-Penten-2-one (625-33-2)
- 1,7-Dimethylnaphthalene (575-37-1)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- 1H-Indene,2,3-dihydro-1,2-dimethyl- (17057-82-8)
- 2-BUTENE (624-64-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- 3-Ethyltoluene (620-14-4)
- 4-Ethyltoluene (622-96-8)
- Cyclopentanone (120-92-3)
Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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